molecular formula C8H11ClO5 B13201027 Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13201027
M. Wt: 222.62 g/mol
InChI Key: QIEPPEGUXHHJRN-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C8H11ClO5 and a molecular weight of 222.62 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a trioxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with chlorinating agents under controlled conditions. The reaction typically requires specific solvents and catalysts to achieve the desired product with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorinating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the chlorine atom, which can influence its reactivity and interactions in various chemical and biological contexts.

Biological Activity

Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate (CAS No. 1856915-65-5) is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₁ClO₅
  • Molecular Weight : 222.62 g/mol
  • IUPAC Name : this compound

The compound features a spirocyclic structure which is significant for its biological properties. The presence of the chlorine atom and the trioxaspiro structure may influence its interaction with biological targets.

Synthesis

The synthesis of this compound has been documented in various studies focusing on spiro compounds. The synthetic routes often involve the use of chlorinated intermediates and carboxylation reactions to achieve the desired spiro structure.

Anticancer Activity

Recent studies have explored the cytotoxic effects of similar spiro compounds on various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against colorectal cancer cell lines such as HCT116 and Caco-2 with IC₅₀ values below 1 μM . While specific data for this compound is limited, spiro compounds generally exhibit promising anticancer properties.

The mechanism by which spiro compounds exert their anticancer effects often involves:

  • Cell Cycle Arrest : Many spiro compounds induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to inhibited proliferation of cancer cells.
  • Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Table 1: Biological Activity Comparison of Spiro Compounds

Compound NameCell LineIC₅₀ (μM)Mechanism of Action
Compound AHCT1160.35Cell cycle arrest at G2/M
Compound BCaco-20.54Apoptosis induction
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is not yet available.

Properties

Molecular Formula

C8H11ClO5

Molecular Weight

222.62 g/mol

IUPAC Name

methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C8H11ClO5/c1-11-6(10)8(9)7(14-8)4-12-2-3-13-5-7/h2-5H2,1H3

InChI Key

QIEPPEGUXHHJRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)COCCOC2)Cl

Origin of Product

United States

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